N-Methyl-N'-nitrosonornicotinium Iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-nitrosonornicotinium Iodide typically involves the nitrosation of N-methyl-nornicotine followed by iodination. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group and to prevent decomposition .
Industrial Production Methods: Industrial production methods for N-Methyl-N’-nitrosonornicotinium Iodide are not widely documented due to its primary use in research settings. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’-nitrosonornicotinium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: N-Methyl-N’-aminonornicotinium derivatives.
Substitution: Compounds with different nucleophiles replacing the iodide ion.
Scientific Research Applications
N-Methyl-N’-nitrosonornicotinium Iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its effects on cellular processes and its role as a carcinogen.
Medicine: Studied for its potential implications in cancer research and toxicology.
Industry: Utilized in the development of biochemical assays and proteomics research.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nitrosonornicotinium Iodide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction disrupts normal cellular functions and can lead to carcinogenesis .
Comparison with Similar Compounds
N-Nitrosonornicotine: Another nitrosated nicotine derivative with similar carcinogenic properties.
N-Nitrosopyrrolidine: A structurally related compound with a nitroso group attached to a pyrrolidine ring.
N-Nitrosodimethylamine: A simpler nitrosamine with potent carcinogenic effects.
Uniqueness: N-Methyl-N’-nitrosonornicotinium Iodide is unique due to its specific structure, which includes both a nitroso group and an iodide ion. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research purposes .
Properties
IUPAC Name |
1-methyl-3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3O.HI/c1-12-6-2-4-9(8-12)10-5-3-7-13(10)11-14;/h2,4,6,8,10H,3,5,7H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVNVKXBMHFMM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2N=O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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